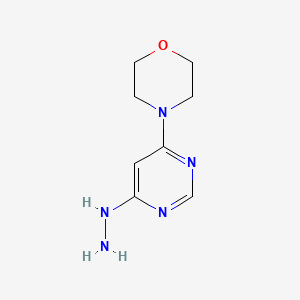

4-(6-Hydrazinylpyrimidin-4-yl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-morpholin-4-ylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O/c9-12-7-5-8(11-6-10-7)13-1-3-14-4-2-13/h5-6H,1-4,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDNLTCJJYYYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539192 | |

| Record name | 4-(6-Hydrazinylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5767-36-2 | |

| Record name | 4-(6-Hydrazinyl-4-pyrimidinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5767-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Morpholin-4-ylpyrimidin-4-yl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005767362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6-Hydrazinylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(6-hydrazinopyrimidin-4-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(6-Hydrazinylpyrimidin-4-yl)morpholine chemical structure and properties

An In-depth Technical Guide to 4-(6-Hydrazinylpyrimidin-4-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound. It is intended for an audience with a technical background in chemistry and pharmacology.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with both a morpholine and a hydrazine group. The morpholine moiety is a known pharmacophore that can modulate pharmacokinetic properties, while the pyrimidine and hydrazine components are common in biologically active molecules.[1][2]

The canonical SMILES representation of the molecule is C1COCCN1C2=NC=NC(=C2)NN.[3]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | (6-morpholin-4-ylpyrimidin-4-yl)hydrazine | [4] |

| CAS Number | 5767-36-2 | [3] |

| Molecular Formula | C₈H₁₃N₅O | [3][4] |

| Molecular Weight | 195.22 g/mol | [5][6] |

| InChI Key | XWDNLTCJJYYYCI-UHFFFAOYSA-N |[3][5] |

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. Below is a summary of the known and computed properties for this compound.

Table 2: Physicochemical and Computed Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid (presumed) | General chemical knowledge |

| Purity | ≥96% | [3][5] |

| Storage Conditions | Ambient temperatures | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 76.3 Ų | [3] |

| Complexity | 173 |[3] |

Synthesis and Manufacturing

The synthesis of this compound typically involves a nucleophilic substitution pathway. A common route starts with a di-substituted pyrimidine, such as 4,6-dichloropyrimidine. The synthesis proceeds in a stepwise manner where the chlorine atoms are substituted by morpholine and then hydrazine.

Key Precursors:

-

4-(6-Chloro-4-pyrimidinyl)morpholine (CAS: 22177-92-0)[3][4]

-

4-Chloro-6-hydrazinylpyrimidine (CAS: 5767-35-1)[4]

-

4,6-Dichloropyrimidine (CAS: 1193-21-1)[4]

General Synthetic Workflow:

The following diagram illustrates a plausible synthetic route. The reaction involves the sequential displacement of chloride ions from a dichloropyrimidine core. The first substitution with morpholine is followed by a reaction with hydrazine hydrate to yield the final product.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: General Synthesis of Morpholino-Pyrimidine Derivatives

While a specific protocol for the title compound is not detailed in the literature, a general method for analogous structures can be adapted.[2]

-

Step 1: Synthesis of Intermediate: To a solution of 4,6-dichloropyrimidine (1 mmol) in acetonitrile (CH₃CN), add a base such as potassium carbonate (K₂CO₃) and triethylamine (1 mmol).

-

Add morpholine (1 mmol) to the mixture.

-

Reflux the reaction mixture for approximately 24 hours, monitoring progress with thin-layer chromatography (TLC).

-

Upon completion, purify the intermediate product, 4-(6-chloro-4-pyrimidinyl)morpholine, using column chromatography.

-

Step 2: Synthesis of Final Product: React the purified intermediate (1 mmol) with hydrazine hydrate under reflux conditions.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, the final product, this compound, can be isolated and purified through recrystallization or column chromatography.

-

Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[2]

Biological Activity and Potential Applications

The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry, known for improving the pharmacokinetic profile and potency of drug candidates.[1] Derivatives of morpholine have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][7]

Although specific bio-activity data for this compound is limited, its structural components suggest several potential therapeutic applications. For instance, related 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives have shown potent cytotoxic activities against various cancer cell lines, including H460, HT-29, and MDA-MB-231.[7][8] The hydrazine moiety makes this compound a useful building block for synthesizing more complex molecules like pyrazolines, which are also known for a broad spectrum of biological activities such as antidepressant, anticonvulsant, and anti-inflammatory properties.[9][10][11]

Potential Mechanism of Action: Kinase Inhibition

Many morpholine-containing compounds function as kinase inhibitors.[1] The morpholine ring can form critical hydrogen bonds and interact with the target protein, enhancing binding affinity. Pyrimidine scaffolds are also central to many kinase inhibitors. It is plausible that this compound or its derivatives could target signaling pathways like PI3K/Akt/mTOR, which is frequently dysregulated in cancer.[7]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity, a standard MTT assay could be performed.

-

Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Treat the cells with these dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for the compound.

Spectral Data Analysis

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to confirm the proton and carbon framework of the molecule. The spectra of N-substituted morpholines typically show characteristic shifts for the methylene protons adjacent to the nitrogen and oxygen atoms.[12][13]

-

Infrared (IR) Spectroscopy: IR analysis would identify key functional groups. Expected characteristic absorption bands would include N-H stretching for the hydrazine group and C-N and C-O stretching for the morpholine and pyrimidine rings.[14]

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.[14][15]

Safety and Handling

No specific Safety Data Sheet (SDS) is available for this compound. However, safety precautions can be inferred from the parent compound, morpholine, and general laboratory safety practices for handling heterocyclic amines and hydrazines.[16][17] This information should be used as a guideline, and a full risk assessment should be conducted before handling.

Table 3: General Safety and Handling Precautions (based on Morpholine)

| Category | Recommendation | Source(s) |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [16][18] |

| Handling | Use only under a chemical fume hood. Do not breathe mist/vapors. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. | [16][17][18] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area. | [16][18] |

| Spill Response | Evacuate personnel. Remove all sources of ignition. Soak up with inert absorbent material and place in suitable, closed containers for disposal. | [16][18] |

| Hazards | Based on morpholine: Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage. |[18] |

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structure, combining the privileged morpholine scaffold with reactive pyrimidine and hydrazine moieties, makes it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. Further research is warranted to fully elucidate its biological activity profile and explore its utility in drug discovery programs.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-(6-Hydrazino-4-pyrimidinyl)Morpholine | CAS#:5767-36-2 | Chemsrc [chemsrc.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. chemos.de [chemos.de]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 4-(6-hydrazinylpyrimidin-4-yl)morpholine and its derivatives. This class of compounds has garnered significant interest within the scientific community, particularly for its potential applications in drug discovery and development, owing to its diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data, and visualization of key processes.

Core Synthesis: this compound

The synthesis of the core scaffold, this compound, is typically achieved through a two-step process commencing from a dihalogenated pyrimidine. The initial step involves a nucleophilic substitution of one halogen atom with morpholine, followed by the substitution of the second halogen with hydrazine.

Synthesis of the Precursor: 4-(6-Chloropyrimidin-4-yl)morpholine

The precursor, 4-(6-chloropyrimidin-4-yl)morpholine, is synthesized via the reaction of a dichloropyrimidine with morpholine. A general procedure is outlined below, based on established methodologies for similar substitutions.[1]

Experimental Protocol:

-

Materials: 4,6-Dichloropyrimidine, Morpholine, Triethylamine (TEA), and an appropriate solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen solvent.

-

Add morpholine (1 equivalent) and triethylamine (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for a specified duration, typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is then purified, commonly by column chromatography, to yield pure 4-(6-chloropyrimidin-4-yl)morpholine.

-

Synthesis of this compound

The final step involves the nucleophilic substitution of the remaining chlorine atom with hydrazine hydrate. This is a standard method for the introduction of a hydrazinyl group onto a heterocyclic ring.

Experimental Protocol:

-

Materials: 4-(6-Chloropyrimidin-4-yl)morpholine, Hydrazine hydrate, and a suitable solvent like ethanol or isopropanol.

-

Procedure:

-

Dissolve 4-(6-chloropyrimidin-4-yl)morpholine (1 equivalent) in the chosen solvent.

-

Add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

The reaction mixture is heated to reflux and the progress is monitored by TLC.

-

Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting solid is typically triturated with a non-polar solvent, filtered, and dried to afford this compound.

-

Caption: Synthetic pathway for this compound.

Synthesis of Derivatives

The hydrazinyl group of the core molecule is a versatile functional handle for the synthesis of a wide array of derivatives. Common derivatization strategies include condensation with aldehydes and ketones to form hydrazones, and acylation with acid chlorides or anhydrides to form hydrazides. These derivatives often exhibit a broad spectrum of biological activities.

General Procedure for Hydrazone Derivatives

Experimental Protocol:

-

Materials: this compound, a selected aldehyde or ketone, a catalytic amount of acetic acid, and a solvent such as ethanol.

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol.

-

Add the aldehyde or ketone (1 equivalent) and a few drops of glacial acetic acid.

-

The mixture is typically stirred at room temperature or gently heated.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the product often precipitates from the solution and can be collected by filtration. If not, the solvent is removed, and the crude product is purified.

-

Biological Activities and Derivatives Data

Derivatives of this compound have been investigated for various therapeutic applications, most notably as anticancer and anti-inflammatory agents.[1][2] The morpholine and pyrimidine moieties are known pharmacophores that contribute to the biological activity of many compounds.[2][3]

Anticancer Activity

Several studies have reported the synthesis of pyrimidine-morpholine hybrids and their evaluation as antiproliferative agents.[2][4] The mechanism of action for some of these derivatives is believed to involve the inhibition of key enzymes in cancer cell proliferation, such as thymidylate synthase.[2]

Table 1: Cytotoxic Activity of Pyrimidine-Morpholine Hybrids

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| 2g | 1-(4-(trifluoromethyl)benzyl) | SW480 | 5.10 ± 2.12 | [4] |

| 2g | 1-(4-(trifluoromethyl)benzyl) | MCF-7 | 19.60 ± 1.13 | [4] |

| 2h | 1-(4-nitrobenzyl) | SW480 | 11.70 ± 1.85 | [4] |

| 2h | 1-(4-nitrobenzyl) | MCF-7 | 35.40 ± 2.01 | [4] |

Anti-inflammatory Activity

Certain derivatives have been synthesized and evaluated for their anti-inflammatory properties. For instance, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]

Table 2: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives

| Compound ID | Modification | Inhibition of NO Production | Reference |

| V4 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | Active at non-cytotoxic concentrations | [1] |

| V8 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | Active at non-cytotoxic concentrations | [1] |

Experimental Workflows and Signaling Pathways

The evaluation of the biological activity of these compounds involves a series of in vitro assays. A common workflow for assessing anticancer activity is presented below.

References

- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Emergence of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine as a Kinase Inhibitor: A Mechanistic Overview

For Immediate Release

In the landscape of targeted cancer therapy, the pyrimidine scaffold has proven to be a cornerstone in the design of potent and selective kinase inhibitors. The novel compound, 4-(6-hydrazinylpyrimidin-4-yl)morpholine, represents a promising iteration within this class, leveraging key structural motifs to potentially achieve significant anti-proliferative effects. This technical guide provides an in-depth analysis of the putative mechanism of action of this compound as a kinase inhibitor, drawing upon the well-established principles of related morpholino-pyrimidine compounds. While direct experimental data for this specific molecule is not yet widely available in published literature, this paper will construct a robust hypothetical framework based on extensive research into its structural analogues.

Core Scaffold and Mechanism of Inhibition

The this compound molecule integrates two key pharmacophores: a pyrimidine core and a morpholine ring. This combination is characteristic of a significant number of kinase inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3][4][5][6][7] The morpholine moiety is frequently observed to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the catalytic domain.[2][6] This interaction is crucial for the stable binding and subsequent inhibition of the enzyme's catalytic activity.

The pyrimidine core serves as a versatile scaffold for further chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The presence of a hydrazinyl group at the 6-position of the pyrimidine ring is a noteworthy feature. While less common than other substitutions, the introduction of hydrazine or hydrazone moieties in related compounds has been shown to contribute to cytotoxic activity.[8]

Based on the structure-activity relationships (SAR) of analogous compounds, this compound is predicted to be an ATP-competitive inhibitor. This mode of action involves the inhibitor molecule occupying the ATP-binding pocket of the kinase, thereby preventing the binding of the natural substrate, ATP, and blocking the phosphorylation of downstream target proteins.

The PI3K/Akt/mTOR Signaling Pathway: A Likely Target

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. Numerous inhibitors with a morpholino-pyrimidine core have demonstrated potent inhibition of key kinases within this pathway, particularly PI3K and mTOR.[2][3][4][5][6][7]

Given its structural features, it is highly probable that this compound targets one or more kinases in the PI3K/Akt/mTOR pathway. The following diagram illustrates the likely points of inhibition within this cascade.

Figure 1. Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Analysis: A Predictive Framework

While specific IC50 values for this compound are not available, we can extrapolate a potential inhibitory profile based on data from structurally related compounds. The following table summarizes typical IC50 values for morpholino-pyrimidine derivatives against key kinases in the PI3K/Akt/mTOR pathway.

| Kinase Target | Representative IC50 Range (nM) | Reference Compound Class |

| PI3Kα | 1 - 100 | Thieno[3,2-d]pyrimidines, Pyrimidines |

| PI3Kβ | 10 - 500 | Thieno[2,3-d]pyrimidines |

| PI3Kδ | 5 - 200 | Morpholinopyrimidines |

| PI3Kγ | 10 - 300 | Thieno[2,3-d]pyrimidines |

| mTOR | 1 - 200 | Pyrazolopyrimidines, Thienopyrimidines |

Table 1. Representative inhibitory concentrations for morpholino-pyrimidine kinase inhibitors.

It is plausible that this compound exhibits dual inhibitory activity against both PI3K and mTOR, a characteristic that is often sought after to overcome resistance mechanisms that can arise from targeting a single node in the pathway.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of biochemical and cell-based assays are required. The following outlines standard experimental protocols that would be employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents: Purified recombinant kinase, biotinylated substrate peptide, ATP, and a lanthanide-labeled anti-phospho-substrate antibody.

-

Procedure:

-

The kinase reaction is performed in a microplate by incubating the kinase, substrate, ATP, and varying concentrations of the inhibitor.

-

The reaction is stopped, and the detection reagents (lanthanide-labeled antibody and streptavidin-allophycocyanin) are added.

-

After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phosphorylation Assay

Objective: To assess the ability of the compound to inhibit the phosphorylation of downstream targets in a cellular context.

Methodology: Western blotting is a standard technique for this purpose.

-

Cell Culture: Cancer cell lines with a constitutively active PI3K/Akt/mTOR pathway are cultured.

-

Treatment: Cells are treated with varying concentrations of the inhibitor for a specified time.

-

Lysis and Protein Quantification: Cells are lysed, and the protein concentration of the lysates is determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-S6K, S6K).

-

Detection: Membranes are incubated with secondary antibodies conjugated to a reporter enzyme (e.g., HRP), and the signal is detected by chemiluminescence.

Figure 2. Workflow for cellular phosphorylation analysis by Western blotting.

Conclusion and Future Directions

While the precise molecular targets and inhibitory profile of this compound await empirical validation, its structural characteristics strongly suggest its role as a kinase inhibitor, likely targeting the PI3K/Akt/mTOR signaling pathway. The morpholino-pyrimidine scaffold provides a well-validated foundation for potent kinase inhibition, and the inclusion of a hydrazinyl moiety may confer unique properties. Future research should focus on comprehensive in vitro kinase screening, cellular assays to confirm pathway inhibition, and ultimately, in vivo studies to evaluate its therapeutic potential. The insights gained from such studies will be invaluable in determining the clinical promise of this and related compounds in the ongoing development of targeted cancer therapies.

References

- 1. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 4-(6-Hydrazinylpyrimidin-4-yl)morpholine. Due to the limited availability of specific experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on the analysis of its constituent chemical moieties—the morpholine and pyrimidine rings. It also outlines a general synthetic approach and discusses the potential biological significance of this class of compounds, offering a valuable resource for researchers engaged in medicinal chemistry and drug discovery.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | Pyrimidine C2-H |

| ~6.0 | s | 1H | Pyrimidine C5-H |

| ~4.2 (broad) | s | 2H | Hydrazinyl -NH₂ |

| ~3.7 | t | 4H | Morpholine -CH₂-O- |

| ~3.5 | t | 4H | Morpholine -CH₂-N- |

| (variable) | s | 1H | Hydrazinyl -NH- |

Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent (e.g., DMSO-d₆). The hydrazinyl protons (-NH and -NH₂) are exchangeable with D₂O and their chemical shifts can be highly variable.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 | Pyrimidine C4/C6 |

| ~160 | Pyrimidine C4/C6 |

| ~158 | Pyrimidine C2 |

| ~85 | Pyrimidine C5 |

| ~66 | Morpholine -CH₂-O- |

| ~44 | Morpholine -CH₂-N- |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 195.11 | [M+H]⁺ (Monoisotopic Mass) |

| 194.10 | [M]⁺ (Molecular Ion) |

| 179.08 | [M-NH₂]⁺ |

| 165.07 | [M-N₂H₂]⁺ |

| 138.07 | [M-C₄H₈NO]⁺ |

| 86.06 | [C₄H₈NO]⁺ (Morpholine fragment) |

Experimental Protocols

A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable dihalopyrimidine with morpholine, followed by reaction with hydrazine.

General Synthesis of this compound

-

Step 1: Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine. To a solution of 4,6-dichloropyrimidine in a suitable solvent such as ethanol or isopropanol, one equivalent of morpholine and a base (e.g., triethylamine or diisopropylethylamine) are added. The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 4-(6-chloropyrimidin-4-yl)morpholine.

-

Step 2: Synthesis of this compound. The 4-(6-chloropyrimidin-4-yl)morpholine obtained from the previous step is dissolved in a suitable solvent like ethanol or n-butanol. An excess of hydrazine hydrate is added, and the reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried to afford this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the synthesized compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow.

Potential Biological Significance and Signaling Pathways

Pyrimidine derivatives are a class of heterocyclic compounds with a wide range of biological activities, forming the structural core of many therapeutic agents.[1][2] They are known to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] The biological activity of pyrimidine derivatives often stems from their ability to interact with various enzymes and receptors within cellular signaling pathways.

Given the structural motifs present in this compound, it could potentially be investigated as an inhibitor of protein kinases, a class of enzymes frequently targeted in cancer therapy. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The general mechanism of action for such inhibitors is depicted in the signaling pathway diagram below.

Caption: Potential mechanism of action.

This guide serves as a foundational resource for the study of this compound. Further experimental work is necessary to validate the predicted spectroscopic data and to explore the full therapeutic potential of this and related compounds.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of Morpholine-Containing Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both oxygen and nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including a balanced lipophilic-hydrophilic profile and metabolic stability, make it a highly attractive scaffold for the development of novel therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of morpholine-containing compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anticancer Activity: Targeting Key Signaling Pathways

Morpholine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[4][5] The anticancer efficacy of these compounds often stems from their ability to inhibit critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][6]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected morpholine-containing compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [4] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [4] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [4] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [4] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [4] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [4] | |

| Compound 10e | A549 (Lung) | 0.033 ± 0.003 | [7] |

| Compound 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [7] |

| Compound 10d | A549 (Lung) | 0.062 ± 0.01 | [7] |

| MCF-7 (Breast) | 0.58 ± 0.11 | [7] | |

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [7] | |

| M5 | MDA-MB-231 (Breast) | 81.92 µg/mL | [8] |

| M2 | MDA-MB-231 (Breast) | 88.27 µg/mL | [8] |

Mechanisms of Anticancer Action

Gefitinib (Iressa): An EGFR Tyrosine Kinase Inhibitor

Gefitinib is a prime example of a successful morpholine-containing anticancer drug.[9] It selectively inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by competing with ATP for its binding site.[1][4] This blockade disrupts downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell proliferation and survival.[1][10] The inhibition of these pathways ultimately leads to reduced cell proliferation and the induction of apoptosis.[4]

Gefitinib Inhibition of the EGFR Signaling Pathway

PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently overactive in many cancers.[11] Several morpholine derivatives have been designed as dual inhibitors of PI3K and mTOR, which can effectively shut down this critical survival pathway.[6][12] For instance, compound 7c, a dimorpholinoquinazoline derivative, has been shown to inhibit the phosphorylation of Akt, mTOR, and S6K at nanomolar concentrations.[13]

Dual Inhibition of PI3K/mTOR Pathway by Morpholine Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3][16]

-

Compound Treatment: Treat the cells with various concentrations of the morpholine-containing compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[16][17]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][15]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[3][14]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Workflow for the MTT Cytotoxicity Assay

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The morpholine scaffold is a key component of several antimicrobial agents, demonstrating activity against a broad spectrum of bacteria and fungi.[19][20]

Antibacterial Activity

Morpholine-containing compounds have shown notable efficacy against both Gram-positive and Gram-negative bacteria.[21][22]

Linezolid: A Protein Synthesis Inhibitor

Linezolid, an oxazolidinone antibiotic featuring a morpholine ring, is a critical therapeutic option for treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[23] Its unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation stage.[19][20] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex, a step that precedes the action of most other protein synthesis inhibitors.[23][24]

References

- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Anticancer test with the MTT assay method [bio-protocol.org]

- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 8. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 17. Comprehensive Assessment of Biomolecular Interactions of Morpholine-Based Mixed Ligand Cu(II) and Zn(II) Complexes of 2,2′-Bipyridine as Potential Anticancer and SARS-CoV-2 Agents: A Synergistic Experimental and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 20. Linezolid - Wikipedia [en.wikipedia.org]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. What is the mechanism of Linezolid? [synapse.patsnap.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrimidine and Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrimidine and morpholine derivatives, two privileged scaffolds in medicinal chemistry. We will delve into their roles as individual pharmacophores and as hybrid structures, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows.

Introduction: Privileged Scaffolds in Drug Discovery

Pyrimidine and morpholine are heterocyclic compounds that are cornerstones in the design of therapeutic agents. Pyrimidine, a fundamental component of nucleic acids (cytosine, thymine, and uracil), offers a versatile framework for developing agents that can interact with a multitude of biological targets.[1][2][3] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

Morpholine is a saturated heterocycle recognized for its ability to improve the pharmacokinetic properties of drug candidates.[6][7][8] Its inclusion in a molecule can enhance aqueous solubility, metabolic stability, and bioavailability, while also providing points for hydrogen bonding through its oxygen atom.[9][10] The combination of these two moieties in hybrid molecules often leads to compounds with enhanced potency and favorable drug-like properties.[11][12]

Structure-Activity Relationship (SAR) of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1][3] This scaffold is a key component in numerous approved drugs, acting as a bioisostere for phenyl and other aromatic systems to improve medicinal chemistry properties.[13][14]

Anticancer Activity

Pyrimidine derivatives are prominent in oncology, often targeting protein kinases like EGFR, VEGFR, and FGFR3.[15][16]

-

EGFR/HER2 Inhibition: Coupling a pyrimidine ring with a sulfonamide core can yield dual inhibitors of EGFR and HER2.[4]

-

FGFR3 Inhibition: For fibroblast growth factor receptor 3 (FGFR3) inhibitors, reducing the molecular size of the substituent at the C4-position and modifying the linker at the C5-position of the pyrimidine ring can increase systemic exposure.[16] The introduction of fluorine atoms into an attached phenyl ring can enhance inhibitory activity, potentially by forming hydrogen bonds with the target protein.[16]

-

Tubulin Polymerization Inhibition: Pyrimidine-indole hybrids have shown potent antiproliferative activity by inhibiting tubulin polymerization.[11]

Table 1: SAR of Pyrimidine Derivatives as Anticancer Agents

| Compound/Series | Target/Cell Line | Key Structural Features | Activity (IC₅₀/EC₅₀) | Reference |

| Indole-Pyrimidine Hybrids | MCF-7, HeLa, HCT116 | Indole at C2, Morpholine at C4 of pyrimidine | Compound 15: 0.29 µM (MCF-7), 4.04 µM (HeLa), 9.48 µM (HCT116) | [11] |

| FGFR3 Inhibitors | FGFR3 Enzyme | Difluoro substitution on 3,5-dimethoxyphenyl ring | Compound 20b: 1.2 nM (FGFR3) | [16] |

| Oxazole-Pyrimidine Hybrids | MCF-7, A549, PC3 | Tetrazole ring tethered to oxazole-pyrimidine | Compound 138: 0.01 µM (MCF-7), 0.04 µM (A549), 0.08 µM (PC3) | [17] |

| Antiviral Agents | ZIKV, DENV-2 | Modifications for improved water solubility | Compound 96: 2.4 µM (ZIKV), 1.4 µM (DENV-2) | [17] |

Structure-Activity Relationship (SAR) of Morpholine Derivatives

The morpholine ring is a versatile moiety that enhances potency and modulates pharmacokinetic profiles.[6][18] It is frequently incorporated into molecules to target kinases, receptors in the central nervous system (CNS), and enzymes.[6][9]

-

Enhancing Potency: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, enhancing binding affinity to target proteins.[9][10]

-

Improving Pharmacokinetics: The weak basicity of the morpholine nitrogen (pKa similar to blood pH) improves solubility and permeability, which is particularly beneficial for CNS drug candidates.[9][10]

-

Anticancer Activity: SAR studies have revealed that substitutions on the morpholine ring or its point of attachment are critical. For instance, introducing alkyl groups at the C3-position of morpholine can increase anticancer activity.[18] Morpholine substituted with an aromatic ring containing a halogen group often leads to increased inhibitory action against cancer cell lines like HepG2.[19]

Table 2: SAR of Morpholine-Containing Derivatives as Anticancer Agents

| Compound/Series | Target/Cell Line | Key Structural Features | Activity (IC₅₀) | Reference |

| Morpholine-Acetamide | Ovarian Cancer (ID8) | 4-chlorophenyl group on acetamide | Compound 1h: 9.40 µM | [20] |

| Morpholine-Acetamide | Carbonic Anhydrase | 4-chlorophenyl group on acetamide | Compound 1h: 8.12 µM | [20] |

| Morpholine-Indoline | Osteosarcoma | Indoline substitution showed better activity than morpholine | N/A (Comparative) | [19] |

Synergistic Potential: Pyrimidine-Morpholine Hybrids

Molecular hybridization of pyrimidine and morpholine often results in compounds with potent and diverse biological activities, particularly in cancer research.

-

Antiproliferative Activity: A series of novel pyrimidine-morpholine hybrids were synthesized and evaluated against MCF-7 (breast) and SW480 (colorectal) cancer cell lines.[12][21] The position of the morpholine ring and substitutions on an attached benzyl ring were found to be critical for cytotoxicity.

-

Mechanism of Action: The most potent compounds were shown to induce apoptosis and cause cell cycle arrest, highlighting their potential as anticancer agents.[12][21][22]

Table 3: Antiproliferative Activity of Pyrimidine-Morpholine Hybrids (2a-2h)

| Compound | R Group (Substitution on Benzyl Ring) | IC₅₀ SW480 (µM) | IC₅₀ MCF-7 (µM) | Reference |

| 2a | 4-F | 22.10 ± 1.10 | 25.10 ± 1.12 | [12][21] |

| 2b | 4-Cl | 20.10 ± 1.15 | 22.10 ± 1.13 | [12][21] |

| 2c | 4-Br | 17.10 ± 1.14 | 20.10 ± 1.11 | [12][21] |

| 2e | 2,4-diCl | 18.10 ± 1.12 | 21.10 ± 1.15 | [12][21] |

| 2g | 4-CN | 5.10 ± 2.12 | 19.60 ± 1.13 | [12][21] |

| 5-FU (Control) | - | 4.90 ± 0.83 | - | [12][21] |

| Cisplatin (Control) | - | 16.10 ± 1.10 | - | [12][21] |

Key Signaling Pathways and Workflows

Pyrimidine Metabolism in Cancer

Cancer cells exhibit rewired metabolism to fuel their rapid proliferation.[23] The de novo pyrimidine synthesis pathway is essential for these highly proliferating cells to produce the building blocks for DNA and RNA.[23][24] Inhibiting this pathway is a key therapeutic strategy.

Caption: De novo pyrimidine biosynthesis pathway and points of inhibition.

Inhibitors targeting enzymes like dihydroorotate dehydrogenase (DHODH) can suppress viral growth by stimulating the innate immune response, demonstrating a link between metabolism and immunity.[25][26]

General Experimental Workflow for Drug Discovery

The development of novel pyrimidine and morpholine derivatives follows a structured workflow from initial design to biological validation.

Caption: General workflow for synthesis and evaluation of derivatives.

Experimental Protocols

General Synthesis of Pyrimidine-Morpholine Hybrids

This protocol is a representative method for synthesizing the hybrids discussed in Section 4.0.[12][21]

-

Step 1: Benzylation: A starting pyrimidine material is conjugated with different benzyl bromides. The reaction is typically carried out in a suitable solvent like DMF with a base such as K₂CO₃.

-

Step 2: Nucleophilic Substitution: The morpholine ring is introduced to the C6 position of the benzylated pyrimidine ring via a nucleophilic aromatic substitution reaction.

-

Reaction Monitoring: The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is worked up, often by pouring it into ice water to precipitate the product. The crude product is then purified by recrystallization from a solvent like ethanol to yield the final compound.[12][21]

-

Characterization: The final structures are confirmed using spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[12][21]

In Vitro Antiproliferative MTT Assay

This protocol is widely used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[12][21][27]

-

Cell Seeding: Cancer cells (e.g., MCF-7 or SW480) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized compounds, dissolved in DMSO and diluted with culture medium, are added to the wells at various concentrations (e.g., ranging from 5 to 120 µM). Control wells receive vehicle (DMSO) only. The plates are then incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The culture medium is removed, and a solvent (such as DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting cell viability against compound concentration.[12][21]

Conclusion

The pyrimidine and morpholine scaffolds are of paramount importance in modern drug discovery. A thorough understanding of their structure-activity relationships is crucial for designing next-generation therapeutics. Key takeaways for researchers include:

-

Pyrimidine as a Versatile Core: The pyrimidine ring can be strategically substituted to target a vast array of proteins, with significant success in kinase inhibition for oncology.[2][4][15]

-

Morpholine for "Drug-likeness": The morpholine moiety is a powerful tool for optimizing pharmacokinetic properties, enhancing solubility, and improving metabolic stability, making it a valuable addition to lead compounds.[6][8]

-

Hybrid Vigor: Combining these two pharmacophores into single molecular entities has proven to be a successful strategy, yielding hybrid compounds with potent anticancer activity and clear SAR trends.[12][28]

Future research should continue to explore novel substitutions and hybrid combinations to develop more selective and potent agents for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. [ajps.journals.ekb.eg]

- 16. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. e3s-conferences.org [e3s-conferences.org]

- 20. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine | Semantic Scholar [semanticscholar.org]

- 23. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]

- 25. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity | PLOS Pathogens [journals.plos.org]

- 26. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - Research - Institut Pasteur [research.pasteur.fr]

- 27. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

4-(6-Hydrazinylpyrimidin-4-yl)morpholine CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Hydrazinylpyrimidin-4-yl)morpholine is a heterocyclic organic compound featuring a pyrimidine ring substituted with both a morpholine and a hydrazine group. The presence of these functional groups makes it a valuable building block in medicinal chemistry and drug discovery. The morpholine moiety is a common pharmacophore known to improve the pharmacokinetic profile of drug candidates, while the pyrimidine core is prevalent in numerous biologically active molecules, including kinase inhibitors. The hydrazine group offers a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, supplier information, and its potential role in targeting key signaling pathways relevant to cancer and other diseases.

Chemical Properties and Supplier Information

The fundamental properties of this compound are summarized in the table below. This information is crucial for laboratory handling, experimental design, and computational modeling.

| Property | Value | Reference |

| CAS Number | 5767-36-2 | [1] |

| Molecular Formula | C₈H₁₃N₅O | [2] |

| Molecular Weight | 195.22 g/mol | [2] |

| Purity | Typically ≥98% | [2] |

| InChI Key | XWDNLTCJJYYYCI-UHFFFAOYSA-N | [2] |

Table 1: Physicochemical Properties of this compound

Several chemical suppliers offer this compound for research purposes. The table below lists some of these suppliers, though availability and product specifications should be confirmed directly with the vendor.

| Supplier | Product Number (Example) | Purity |

| Fluorochem | - | 98% |

| Toronto Research Chemicals | H955798 | Not specified |

| CymitQuimica | - | 98% |

Table 2: Supplier Information for this compound

Synthesis

A plausible synthetic workflow is outlined below. This diagram is a conceptual representation and would require optimization of reaction conditions, solvents, and purification methods.

Potential Biological Activity and Signaling Pathways

The structural motifs within this compound strongly suggest its potential as a kinase inhibitor, particularly targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][3][4][5][6] The pyrimidine core can act as a scaffold to interact with the ATP-binding pocket of kinases, while the morpholine group can enhance binding affinity and selectivity.

The PI3K/Akt/mTOR pathway is a complex network of protein interactions. A simplified representation of this pathway is provided below, highlighting key components that could be targeted by inhibitors.

Compounds with a similar 4-morpholino-pyrimidine scaffold have been investigated as inhibitors of mTOR and PI3K.[7] Therefore, it is plausible that this compound could exhibit inhibitory activity against these or other related kinases.

Experimental Protocols for Kinase Inhibition Assays

To evaluate the potential of this compound as a kinase inhibitor, in vitro kinase assays are essential. Below are generalized protocols for PI3K and mTOR kinase assays. These protocols would need to be adapted and optimized for the specific kinase isoform and assay format being used.

General PI3K Kinase Assay Protocol

This protocol outlines a common method for measuring PI3K activity, often using a luminescence-based readout to quantify ATP consumption.

| Step | Procedure |

| 1. Reagent Preparation | Prepare kinase reaction buffer, PI substrate, PI3K enzyme solution, and the test compound (this compound) at various concentrations. |

| 2. Reaction Setup | In a 96-well plate, add the test compound and the reaction buffer containing the PI substrate and PI3K enzyme. |

| 3. Initiation | Start the kinase reaction by adding a solution of PIP2 and ATP. |

| 4. Incubation | Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature. |

| 5. Termination & Detection | Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity. |

| 6. Data Analysis | Measure luminescence and calculate the IC₅₀ value of the test compound. |

Table 3: Generalized Protocol for a PI3K Kinase Assay.[8]

General mTOR Kinase Assay Protocol

This protocol describes a typical in vitro assay to measure the kinase activity of mTORC1.

| Step | Procedure |

| 1. Immunoprecipitation | Immunoprecipitate mTORC1 complexes from cell lysates. |

| 2. Substrate Preparation | Prepare a purified, inactive substrate for mTORC1 (e.g., 4E-BP1). |

| 3. Kinase Reaction | Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer containing the substrate, ATP, and the test compound at various concentrations. |

| 4. Incubation | Incubate the reaction at 30°C for 30-60 minutes. |

| 5. Termination | Stop the reaction by adding SDS-PAGE sample buffer. |

| 6. Detection | Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody. |

| 7. Data Analysis | Quantify the band intensities to determine the inhibitory effect of the compound and calculate its IC₅₀. |

Table 4: Generalized Protocol for an mTORC1 Kinase Assay.[9][10][11]

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a readily accessible chemical scaffold with significant potential for the development of novel kinase inhibitors. Its structural features suggest a likely interaction with the PI3K/Akt/mTOR signaling pathway, a critical target in oncology and other therapeutic areas. The experimental protocols outlined in this guide provide a starting point for researchers to investigate the biological activity of this compound and its derivatives. Further studies, including detailed synthesis optimization, comprehensive kinase profiling, and cell-based assays, are warranted to fully elucidate the therapeutic potential of this promising molecule.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 6. ascopubs.org [ascopubs.org]

- 7. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K kinase assay [bio-protocol.org]

- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 10. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(6-Hydrazinylpyrimidin-4-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available biological information for the heterocyclic compound 4-(6-Hydrazinylpyrimidin-4-yl)morpholine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.

Core Chemical Identifiers

A unique and unambiguous identification of a chemical substance is paramount for scientific communication and data exchange. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | C1COCCN1C2=CC(=NC=N2)NN |

| InChI Key | XWDNLTCJJYYYCI-UHFFFAOYSA-N |

| CAS Number | 5767-36-2 |

| Molecular Formula | C₈H₁₃N₅O |

| Molecular Weight | 195.22 g/mol |

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route can be extrapolated from the synthesis of analogous pyrimidine derivatives. The most probable synthetic pathway involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with hydrazine.

A likely precursor for this synthesis is 4-(6-chloropyrimidin-4-yl)morpholine. The chlorine atom at the 6-position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine nitrogens.

Proposed Experimental Protocol:

A general procedure for the synthesis of similar hydrazinylpyrimidine derivatives involves the reaction of a chloropyrimidine with hydrazine hydrate.

-

Reaction Scheme:

Caption: Proposed synthesis of this compound.

-

Detailed Steps:

-

To a solution of 4-(6-chloropyrimidin-4-yl)morpholine in a suitable solvent such as ethanol or isopropanol, an excess of hydrazine hydrate is added.

-

The reaction mixture is heated to reflux and the reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting residue is then purified. This may involve recrystallization from a suitable solvent or column chromatography on silica gel to afford the desired product, this compound.

-

It is important to note that optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve a high yield and purity of the final product.

Biological Activity and Potential Applications

As of the latest available data, there is limited specific information on the biological activity, mechanism of action, or involvement in signaling pathways for this compound itself. However, the structural motifs present in this molecule, namely the morpholine and hydrazinylpyrimidine moieties, are found in a variety of biologically active compounds.

The morpholine ring is a common feature in many approved drugs and is often incorporated to improve physicochemical properties such as solubility and metabolic stability. The pyrimidine core is a key component of nucleobases and is prevalent in numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory agents. The hydrazine group can act as a versatile synthetic handle for the preparation of more complex derivatives and is also a key pharmacophoric element in some bioactive molecules.

Given its structure, this compound could serve as a valuable intermediate in the synthesis of novel compounds for screening in various therapeutic areas. For instance, the hydrazine moiety can be readily reacted with aldehydes, ketones, or other electrophiles to generate a library of derivatives for biological evaluation.

Future Directions

The lack of extensive public data on this compound highlights an opportunity for further research. Key areas for future investigation include:

-

Detailed Synthesis and Characterization: A full report on the optimized synthesis and comprehensive characterization (NMR, IR, Mass Spectrometry, etc.) of this compound would be of significant value to the scientific community.

-

Biological Screening: Evaluation of this compound and its derivatives in a broad range of biological assays could uncover novel pharmacological activities.

-

Computational Studies: In silico modeling and docking studies could help to predict potential biological targets and guide the design of future derivatives with enhanced activity and selectivity.

This technical guide provides a starting point for researchers interested in this compound. While specific experimental data is currently scarce, the chemical nature of this compound suggests its potential as a versatile building block in the development of new chemical entities with therapeutic potential.

An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of morpholine and its key derivatives. Designed for professionals in research and drug development, this document summarizes essential quantitative data, details experimental methodologies, and visualizes complex pathways and workflows to support laboratory and theoretical applications.

Physical and Chemical Properties

Morpholine, a heterocyclic amine, and its derivatives are pivotal in medicinal chemistry and organic synthesis. Their utility stems from a unique combination of physicochemical properties, including their basicity, polarity, and ability to engage in hydrogen bonding. These characteristics influence their solubility, membrane permeability, and interactions with biological targets.[1][2]

Core Physical and Chemical Data

The following tables summarize key physical and chemical data for morpholine and a selection of its important derivatives. This data is essential for predicting the behavior of these compounds in various chemical and biological systems.

Table 1: Physical Properties of Morpholine and Selected Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Morpholine | C₄H₉NO | 87.12 | -5 to -4.9[3][4] | 128-130[5][6][7] | 0.996-1.007[5][6][8] | 1.454-1.4545[3][8] |

| N-Methylmorpholine | C₅H₁₁NO | 101.15 | -66[9][10] | 115-116[9][11] | 0.92[9][10] | 1.435[7] |

| N-Ethylmorpholine | C₆H₁₃NO | 115.17 | -63[12][13] | 139[12][13] | 0.91 at 20°C[12][13] | 1.441 at 20°C[12][14] |

| N-Phenylmorpholine | C₁₀H₁₃NO | 163.22 | 51-54[15][16] | 268[15] | 1.058 at 20°C[15] | 1.5400 (estimate)[16] |

| N-Acetylmorpholine | C₆H₁₁NO₂ | 129.16 | 14[17][18] | 240-245[17][18] | 1.116[17][18] | 1.483[17][18] |

| 4-(2-Hydroxyethyl)morpholine | C₆H₁₃NO₂ | 131.17 | -1 to 2[5][19][20] | 222-227[2][5] | 1.083[5] | 1.476-1.48[5][19] |

| 4-Aminomorpholine | C₄H₁₀N₂O | 102.14 | N/A | 168[21][22] | 1.059-1.062[21][23] | 1.4772-1.48[21][22] |

| 4-Formylmorpholine | C₅H₉NO₂ | 115.13 | 20-23[3][17] | 236-237[3][17] | 1.145[3][17] | 1.485[3][17] |

| 4-Cyanomorpholine | C₅H₈N₂O | 112.13 | N/A | N/A | N/A | N/A |

| 4-(3-Aminopropyl)morpholine | C₇H₁₆N₂O | 144.22 | -15[24][25] | 224-225[24][25] | 0.987[21][24] | 1.4761-1.48[24][25] |

| 2,6-Dimethylmorpholine (cis) | C₆H₁₃NO | 115.18 | -85[26] | 140-142[26] | 0.930[26] | 1.4450-1.447[26] |

| 2,6-Dimethylmorpholine (trans) | C₆H₁₃NO | 115.18 | N/A | 146.6 (Predicted) | 0.862 (Predicted)[27] | N/A |

Table 2: Acidity, Basicity, and Solubility of Morpholine and Selected Derivatives

| Compound | pKa | Solubility in Water |

| Morpholine | 8.33-8.49[11][15] | Miscible[5] |

| N-Methylmorpholine | 7.38[9] | Miscible[7] |

| N-Ethylmorpholine | 7.67-7.7[28][29] | Miscible[13][14] |

| N-Phenylmorpholine | 5.19 (Predicted)[16] | Slightly soluble[15] |

| N-Acetylmorpholine | -0.72 (Predicted)[17] | Miscible[17] |

| 4-(2-Hydroxyethyl)morpholine | 14.88 (Predicted)[5] | Miscible[5] |

| 4-Aminomorpholine | 4.19[21] | Miscible[21] |

| 4-Formylmorpholine | N/A | Soluble[15] |

| 4-Cyanomorpholine | N/A | N/A |

| 4-(3-Aminopropyl)morpholine | 10.30 (Predicted)[24] | Soluble[24] |

| 2,6-Dimethylmorpholine (cis) | N/A | Miscible[26] |

| 2,6-Dimethylmorpholine (trans) | N/A | Slightly soluble |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery and development. This section outlines detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity.[30]

Protocol using a Capillary Tube Method (e.g., Mel-Temp apparatus): [30][31][32]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2.5-3.5 mm at the bottom.[33]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): For an unknown sample, rapidly heat to get an approximate melting range.[30][31]

-

Accurate Determination: For a precise measurement, start heating at a slow, controlled rate (approximately 1-2°C per minute) when the temperature is about 5°C below the expected melting point.[30][33]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[30][32]

-

Replicate Measurements: Perform at least two more determinations to ensure consistency and accuracy.[30]

Determination of pKa by Potentiometric Titration

The pKa value is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at physiological pH.[34]

Protocol for Potentiometric Titration: [25][35][36]

-

Apparatus Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[25]

-

Sample Preparation: Accurately weigh the amine sample and dissolve it in deionized water or a suitable co-solvent to a known concentration (e.g., 1 mM).[25]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and a titrant delivery tube into the solution.

-

Initial pH Adjustment: For an amine (base), add a standard solution of a strong acid (e.g., 0.1 M HCl) to lower the initial pH to a point where the amine is fully protonated (e.g., pH 1.8-2.0).[25]

-

Titration: Gradually add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve. The Henderson-Hasselbalch equation can also be used for calculation: pH = pKa + log([Base]/[Acid]).[34]

-

Replicate Titrations: Perform at least three titrations to ensure the reliability of the results.[25]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.